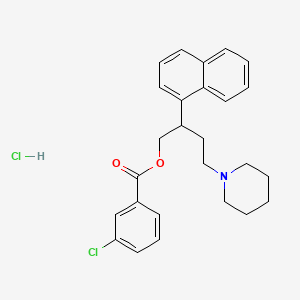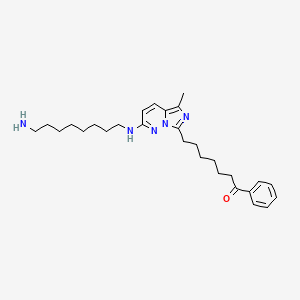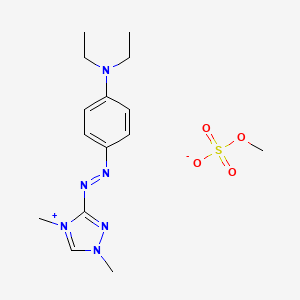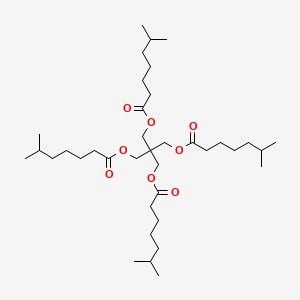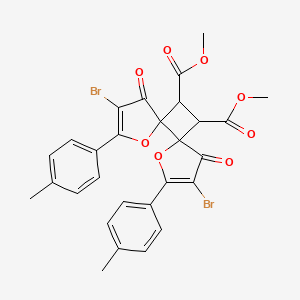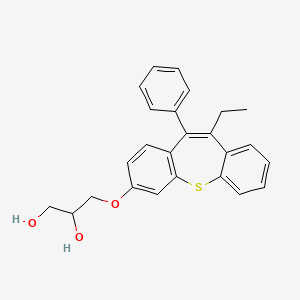
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol is a complex organic compound with a molecular formula of C25H24O3S This compound is characterized by its unique structure, which includes a dibenzo(b,f)thiepin core with an ethyl and phenyl substitution, and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo(b,f)thiepin core, followed by the introduction of the ethyl and phenyl groups, and finally, the attachment of the propanediol moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol
- 3-(Allyloxy)-10-ethyl-11-phenyl dibenzo(b,f)thiepin
Uniqueness
Compared to similar compounds, 3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol stands out due to its specific substitution pattern and the presence of the propanediol moiety. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85850-90-4 |
|---|---|
Molecular Formula |
C25H24O3S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(6-ethyl-5-phenylbenzo[b][1]benzothiepin-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O3S/c1-2-20-21-10-6-7-11-23(21)29-24-14-19(28-16-18(27)15-26)12-13-22(24)25(20)17-8-4-3-5-9-17/h3-14,18,26-27H,2,15-16H2,1H3 |
InChI Key |
ZGXGFEVDBDINAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


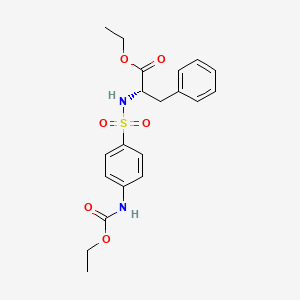
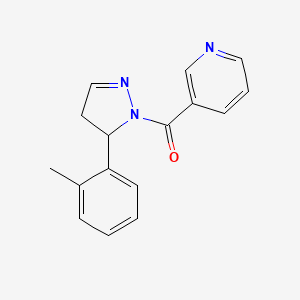

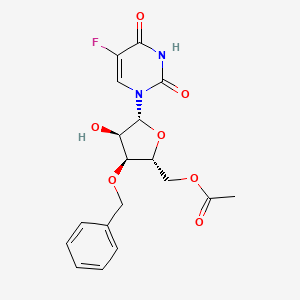
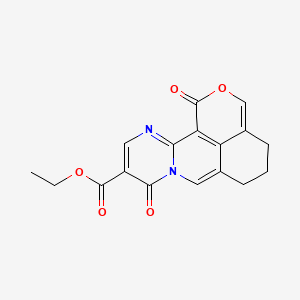

![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)


